N-(4-Cyclopentylbutan-2-yl)thietan-3-amine
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Overview
Description
N-(4-Cyclopentylbutan-2-yl)thietan-3-amine is an organic compound characterized by a thietan-3-amine core structure with a cyclopentylbutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopentylbutan-2-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with 4-cyclopentylbutan-2-one under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopentylbutan-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopentylbutan-2-yl group.
Reduction: Reduced forms of the thietan-3-amine moiety.
Substitution: Various substituted thietan-3-amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Cyclopentylbutan-2-yl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopentylbutan-2-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: The core structure of N-(4-Cyclopentylbutan-2-yl)thietan-3-amine.
N-(2,4,4-Trimethylpentan-2-yl)thietan-3-amine: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of the cyclopentylbutan-2-yl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H23NS |
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Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(4-cyclopentylbutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-10(13-12-8-14-9-12)6-7-11-4-2-3-5-11/h10-13H,2-9H2,1H3 |
InChI Key |
JTUZXUTVWLOYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCC1)NC2CSC2 |
Origin of Product |
United States |
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